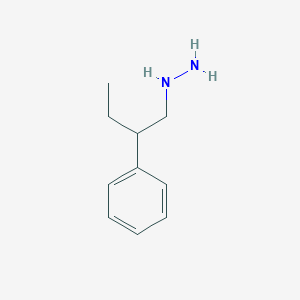
(2-Phenylbutyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylbutyl)hydrazine is an organic compound with the molecular formula C10H16N2. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbutyl)hydrazine typically involves the reaction of 2-phenylbutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5CH2CH2CH2Br+NH2NH2→C6H5CH2CH2CH2NHNH2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic and reactive nature of hydrazine.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylbutyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazines or hydrazones.
Aplicaciones Científicas De Investigación
(2-Phenylbutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Phenylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive nitrogen species, which can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Similar structure but lacks the butyl chain.
Butylhydrazine: Similar structure but lacks the phenyl group.
Benzylhydrazine: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
(2-Phenylbutyl)hydrazine is unique due to the presence of both a phenyl group and a butyl chain, which confer distinct reactivity and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Número CAS |
1016749-08-8 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-phenylbutylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-2-9(8-12-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3 |
Clave InChI |
YONZTTYRARRFLT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


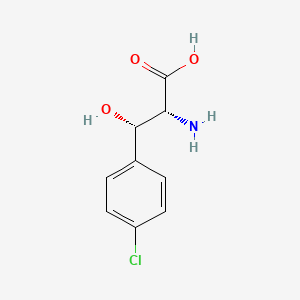
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
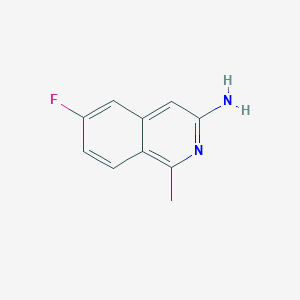
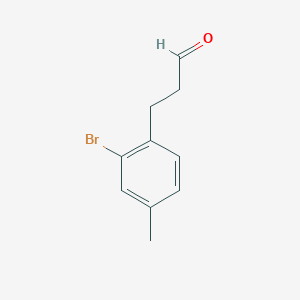
![(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12443365.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
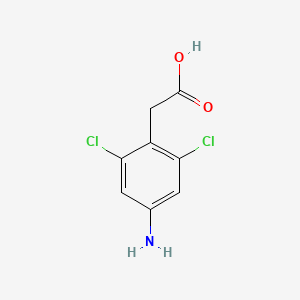
![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)
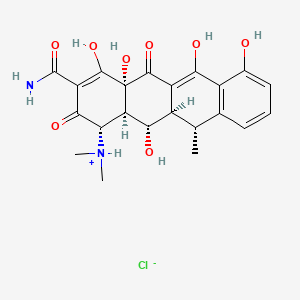

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
